Nafenopin glucuronide is a significant metabolite derived from the hypolipidemic agent nafenopin, which is primarily known for its role in lowering lipid levels in the blood. The compound is formed through a process called glucuronidation, where glucuronic acid is conjugated to nafenopin, enhancing its solubility and facilitating its excretion from the body. This metabolic pathway is crucial for the detoxification and elimination of various drugs and xenobiotics.
The synthesis of nafenopin glucuronide involves enzymatic reactions catalyzed by specific enzymes known as UDP-glucuronosyltransferases. These enzymes facilitate the transfer of glucuronic acid from UDP-glucuronic acid to nafenopin, resulting in the formation of the glucuronide conjugate.
The process typically occurs in the liver, where hepatocytes express high levels of UDP-glucuronosyltransferases. The reaction can be monitored using high-performance liquid chromatography (HPLC) to quantify the levels of nafenopin and its glucuronide metabolites. Studies have demonstrated that nafenopin undergoes extensive metabolism, with nafenopin glucuronide being one of the primary metabolites detected in hepatic tissues .
The molecular structure of nafenopin glucuronide can be depicted as follows:
The structure features a glucuronic acid moiety attached to the nafenopin backbone, significantly altering its physicochemical properties compared to the parent compound.
Nafenopin glucuronide primarily participates in metabolic reactions that enhance its solubility and facilitate excretion. The key reaction is the conjugation with glucuronic acid, which transforms nafenopin into a more hydrophilic form.
In vitro studies have shown that the formation of nafenopin glucuronide can be influenced by various factors, including enzyme activity levels and the presence of other competing substrates. The kinetics of this reaction can be characterized using Michaelis-Menten kinetics to determine enzyme efficiency and substrate affinity .
The mechanism by which nafenopin glucuronide exerts its effects involves several steps:
Research indicates that variations in enzyme expression can lead to differences in the pharmacokinetics of nafenopin and its metabolites among individuals, potentially affecting therapeutic outcomes .
Relevant studies have highlighted that acyl glucuronides like nafenopin glucuronide can form covalent adducts with proteins, potentially leading to idiosyncratic drug reactions under certain conditions .
Nafenopin glucuronide serves several important roles in scientific research:
Nafenopin glucuronide is the primary phase II metabolite of nafenopin, a peroxisome proliferator and hypolipidemic agent. Its systematic IUPAC name is 1-O-{2-Methyl-2-[4-(1,2,3,4-tetrahydro-1-naphthalenyl)phenoxy]propanoyl}-β-D-glucopyranuronic acid, reflecting its conjugate structure between nafenopin and activated glucuronic acid [4] [9]. The molecular formula is C₂₆H₃₀O₉, with an average molecular mass of 486.517 g/mol and a monoisotopic mass of 486.188983 Da [4] [6]. Stereochemically, the molecule contains five defined stereocenters, primarily associated with the glucuronic acid moiety, which adopts the β-D-glucopyranuronate configuration essential for biological recognition and transport [4].
Structurally, nafenopin glucuronide results from the covalent linkage between the carboxyl group of nafenopin and the anomeric hydroxyl group of glucuronic acid via an ester bond. This conjugation dramatically increases the compound's hydrophilicity, with a calculated formation Gibbs energy (ΔfG'm) of 173.8 ± 20.5 kJ/mol, facilitating aqueous solubility and biliary excretion [6] [9]. The glucuronide group introduces multiple hydrogen-bonding sites and a negative charge at physiological pH, critical for interactions with hepatobiliary transporters.
Table 1: Chemical Identity Profile of Nafenopin Glucuronide
Property | Value |
---|---|
IUPAC Name | 1-O-{2-Methyl-2-[4-(1,2,3,4-tetrahydro-1-naphthalenyl)phenoxy]propanoyl}-β-D-glucopyranuronic acid |
Molecular Formula | C₂₆H₃₀O₉ |
Average Molecular Mass | 486.517 g/mol |
Monoisotopic Mass | 486.188983 Da |
Defined Stereocenters | 5 |
Glycosidic Bond | β-1-O-Ester linkage |
Formation Gibbs Energy | 173.8 ± 20.5 kJ/mol (ΔfG'm) |
Nafenopin emerged in the 1960s-1970s as a prototypical fibrate-class hypolipidemic drug, structurally analogous to gemfibrozil and clofibrate. Early research revealed its dual role: therapeutic lipid-lowering effects mediated via PPARα (Peroxisome Proliferator-Activated Receptor Alpha) activation, and hepatocarcinogenicity in rodents through peroxisome proliferation [7] [2]. Studies in the 1990s demonstrated that nafenopin itself is pharmacologically inert at receptor sites; instead, its metabolic activation occurs through conversion to nafenopin-CoA, a high-affinity PPARα ligand (KB = 58 nM) [2]. This metabolite potentiates PPARα antagonism 13-fold more effectively than endogenous CoA-SH, modulating lipid catabolism genes while avoiding direct interaction with nucleotide receptors like P2X2/P2X4 or serotonin receptors [2].
The species-specific metabolism of nafenopin became a critical research focus. Rodents exhibited pronounced hepatocellular proliferation and peroxisome induction post-nafenopin exposure, whereas humans primarily showed lipid-metabolic gene regulation without proliferative responses [7]. This dichotomy was resolved through studies in "humanized" PPARα mice, revealing that differential miRNA regulation (e.g., let-7C suppression in rodents) underlies species-specific hepatocarcinogenic outcomes [7]. Consequently, nafenopin glucuronidation gained recognition not merely as a detoxification step but as a determinant of interspecies metabolic handling.
Nafenopin glucuronide exemplifies a cardinal pathway for eliminating amphiphilic xenobiotics. Hepatic detoxification involves two synchronized mechanisms: enzymatic conjugation by UDP-glucuronosyltransferases (UGTs) and ATP-dependent transport across canalicular membranes [8] [9].
Conjugation Mechanism: UGT enzymes (primarily UGT1A and UGT2B subfamilies) catalyze the transfer of glucuronic acid from UDP-glucuronic acid to nafenopin's carboxyl group. This reaction occurs in hepatocyte endoplasmic reticulum, producing the hydrophilic glucuronide conjugate. In vivo rat studies show that 90% of biliary nafenopin-related radioactivity corresponds to polar metabolites, predominantly nafenopin glucuronide, with only 10% as unchanged nafenopin [9].
Transport and Excretion: The conjugated metabolite undergoes biliary excretion via canalicular Multidrug Resistance-associated Protein 2 (MRP2/ABCC2), an ATP-dependent transporter. Using vesicle assays, researchers demonstrated ATP-dependent transport of nafenopin glucuronide with IC50 values of 0.2 μM for leukotriene C4 and 12 μM for S-dinitrophenyl glutathione, confirming MRP2 specificity [9]. Mutant rats lacking functional MRP2 exhibited only 4% biliary excretion of nafenopin-derived radioactivity, with glucuronide accumulation in hepatocytes, underscoring transporter dependence [9].
Enterohepatic Recycling: Following biliary excretion, nafenopin glucuronide may undergo bacterial β-glucuronidase-mediated hydrolysis in the intestine, releasing aglycone nafenopin for reabsorption. This recycling prolongs systemic exposure but also directs glucuronides toward colonic microbial metabolism, contributing to low systemic concentrations despite high hepatic production [8].
Table 2: Hepatobiliary Elimination Profile of Nafenopin Glucuronide
Process | Characteristics | Biological Impact |
---|---|---|
UGT Conjugation | Catalyzed by hepatic UGTs; ester bond formation at carboxyl group | Increases hydrophilicity 100-fold; enables transporter recognition |
MRP2 Transport | ATP-dependent; inhibited by leukotriene C4 (IC50 0.2 μM) | Rate-limiting for biliary excretion; mutant rats show 90% reduction |
Biliary Excretion | 40% of IV dose in bile within 1h (rats); >90% as glucuronide | Primary elimination route prevents hepatic accumulation |
Enterohepatic Recycling | Intestinal deconjugation by microbiota β-glucuronidase | Prolongs low-level systemic exposure; modulates fecal elimination |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7